molecular formula C25H38O9 B13733205 11B-Hydroxyetiocholanolone glucuronide

11B-Hydroxyetiocholanolone glucuronide

Cat. No.: B13733205
M. Wt: 482.6 g/mol
InChI Key: BRPLOVMHAFXVOQ-KXVRARTKSA-N
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Description

11B-Hydroxyetiocholanolone glucuronide is a steroid metabolite, specifically a glucuronide conjugate of 11B-Hydroxyetiocholanolone. It is a derivative of etiocholanolone, a metabolite of testosterone. The compound is known for its role in various biological processes and is often studied in the context of steroid metabolism and endocrinology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11B-Hydroxyetiocholanolone glucuronide typically involves the glucuronidation of 11B-Hydroxyetiocholanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 11B-Hydroxyetiocholanolone .

Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives, such as glucuronic acid lactone, in the presence of catalysts like trifluoroacetic acid. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic glucuronidation or large-scale chemical reactors for chemical glucuronidation. The product is then purified using techniques like chromatography and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

11B-Hydroxyetiocholanolone glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 11B-Hydroxyetiocholanolone glucuronide involves its interaction with glucuronidase enzymes, which hydrolyze the glucuronide moiety to release the active steroid, 11B-Hydroxyetiocholanolone. This active steroid can then interact with steroid receptors and modulate various physiological processes, including inflammation, metabolism, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11B-Hydroxyetiocholanolone glucuronide is unique due to its specific structure, which includes both hydroxyl and glucuronide groups. This structure allows it to participate in unique biochemical pathways and makes it a valuable compound for studying steroid metabolism and its related physiological effects .

Properties

Molecular Formula

C25H38O9

Molecular Weight

482.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H38O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12-,13-,14-,15-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1

InChI Key

BRPLOVMHAFXVOQ-KXVRARTKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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